molecular formula C20H17N5O B2842953 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide CAS No. 1203002-70-3

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide

Cat. No. B2842953
M. Wt: 343.39
InChI Key: BPJNSXXHNQYQKT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other compounds are also analyzed.


Scientific Research Applications

Anticancer Properties and Mechanisms

Research into heterocyclic compounds has shown that derivatives related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide exhibit promising anticancer activities. These studies have focused on the synthesis of novel compounds to target specific pathways involved in cancer progression. For instance, Hassan et al. (2021) discuss the development of pyrazole–indole hybrids showing significant anticancer inhibition, indicating the potential of similar compounds in cancer therapeutics Hassan et al., 2021.

Inhibitory Effects on Kinase Activity

The compound has been linked to research investigating its effects on kinase activity, which is crucial for understanding its therapeutic potential. For example, Thalji et al. (2013) highlight the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where the structural motifs related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide play a critical role in inhibiting enzyme activity involved in various diseases Thalji et al., 2013.

Role in Antipsychotic Research

Exploration into the psychiatric applications of related compounds indicates their potential use in treating mood disorders. For example, research by Norman et al. (1996) into heterocyclic carboxamides shows the promise of analogs in acting as antipsychotic agents, suggesting similar compounds could be explored for neurological benefits Norman et al., 1996.

Antimicrobial and Antiviral Activities

Compounds structurally related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide have been investigated for their antimicrobial and antiviral properties. Behbehani et al. (2011) discuss the synthesis of derivatives with significant antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents Behbehani et al., 2011.

Enzyme Inhibition for Neuroinflammation Imaging

Wang et al. (2018) synthesized a compound for potential PET imaging of IRAK4 enzyme in neuroinflammation, indicating the broader application of related compounds in diagnostic imaging and understanding neuroinflammatory processes Wang et al., 2018.

Safety And Hazards

This involves studying the toxicity of the compound and identifying any risks associated with its use. It includes determining the LD50 (the dose that is lethal to 50% of a population), identifying any potential side effects, and providing information on safe handling and storage.


Future Directions

This involves discussing potential future research directions. For a drug, this could involve clinical trials to test its efficacy and safety. For other compounds, it could involve further studies to fully understand its properties or reactions.


properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNSXXHNQYQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide

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